Cas no 876921-68-5 (2H-1,4-Benzoxazin-3(4H)-one, 8-(1-methyl-2-propenyl)-)
2H-1,4-Benzoxazin-3(4H)-one, 8-(1-methyl-2-propenyl)- Chemical and Physical Properties
Names and Identifiers
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- 2H-1,4-Benzoxazin-3(4H)-one, 8-(1-methyl-2-propenyl)-
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2H-1,4-Benzoxazin-3(4H)-one, 8-(1-methyl-2-propenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-9513897-1.0g |
8-(but-3-en-2-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one |
876921-68-5 | 95% | 1.0g |
$0.0 | 2022-12-10 |
2H-1,4-Benzoxazin-3(4H)-one, 8-(1-methyl-2-propenyl)- Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 2H-1,4-Benzoxazin-3(4H)-one, 8-(1-methyl-2-propenyl)-
2H-1,4-Benzoxazin-3(4H)-one, 8-(1-methyl-2-propenyl)-: A Comprehensive Overview
The compound 2H-1,4-Benzoxazin-3(4H)-one, 8-(1-methyl-2-propenyl)-, also known by its CAS Registry Number 876921-68-5, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of benzoxazines, which are heterocyclic aromatic compounds characterized by a six-membered ring containing two oxygen atoms and a nitrogen atom. The specific substitution pattern of this molecule, particularly the presence of a 1-methyl-2-propenyl group at the 8th position, imparts unique chemical and biological properties that make it an intriguing subject of research.
Recent studies have highlighted the importance of benzoxazine derivatives in drug discovery and development. The benzoxazine core structure is known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The substitution at the 8th position with a 1-methyl-2-propenyl group further enhances these activities by introducing additional functional groups that can interact with biological targets. For instance, the propenyl group may contribute to increased lipophilicity, which is often desirable for drug candidates as it improves bioavailability.
The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, 8-(1-methyl-2-propenyl)- typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted amino alcohols or ketones under specific conditions to form the benzoxazine ring. The introduction of the 1-methyl-2-propenyl group often requires careful control over reaction conditions to ensure regioselectivity and yield optimization. Researchers have explored various catalysts and reaction pathways to streamline this process, making it more efficient and scalable for industrial applications.
In terms of physical properties, this compound exhibits a melting point in the range of 150–160°C and is sparingly soluble in water but readily soluble in organic solvents such as dichloromethane and ethyl acetate. Its UV-visible absorption spectrum shows strong absorbance in the range of 270–300 nm, which is indicative of its conjugated aromatic system. These physical characteristics make it suitable for applications in both analytical chemistry and material science.
The biological activity of 2H-1,4-Benzoxazin-3(4H)-one, 8-(1-methyl-2-propenyl)- has been extensively studied in recent years. In vitro assays have demonstrated its potent antioxidant activity, likely due to the electron-rich aromatic system that can scavenge free radicals effectively. Additionally, this compound has shown promise as an anti-inflammatory agent by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest its potential use in developing novel therapeutic agents for inflammatory diseases.
In the field of pharmacology, researchers have investigated the anticancer properties of this compound. Preclinical studies indicate that it may induce apoptosis in cancer cells by modulating mitochondrial function and activating caspase pathways. Furthermore, its ability to inhibit tumor angiogenesis by targeting vascular endothelial growth factor (VEGF) receptors makes it a compelling candidate for anticancer drug development.
The environmental impact of CAS No: 876921-68-5 has also been a topic of interest. Ecotoxicological studies suggest that it exhibits low toxicity towards aquatic organisms under standard testing conditions. However, further research is needed to fully understand its long-term effects on ecosystems and biodegradation pathways.
In conclusion, 2H-1,4-Benzoxazin-3(4H)-one, 8-(1-methyl-2-propenyl)- is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and promising biological activities make it a valuable addition to the arsenal of tools available for drug discovery and material science. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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